molecular formula C11H13ClN2O2 B2462380 1-(2-Chloro-6-nitrophenyl)piperidine CAS No. 3970-42-1

1-(2-Chloro-6-nitrophenyl)piperidine

Cat. No.: B2462380
CAS No.: 3970-42-1
M. Wt: 240.69
InChI Key: IBRSUFPYKBRXMU-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-nitrophenyl)piperidine is an organic compound with the molecular formula C11H13ClN2O2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a chloro and nitro group attached to the phenyl ring, which is further connected to a piperidine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(2-Chloro-6-nitrophenyl)piperidine typically involves the reaction of 2-chloro-6-nitroaniline with piperidine. The process can be summarized as follows:

    Starting Materials: 2-chloro-6-nitroaniline and piperidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetonitrile, under reflux conditions.

    Procedure: The 2-chloro-6-nitroaniline is dissolved in the solvent, and piperidine is added dropwise. The mixture is then heated under reflux for several hours.

    Isolation: After completion of the reaction, the solvent is evaporated, and the crude product is purified using recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Chloro-6-nitrophenyl)piperidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation: The piperidine ring can be oxidized to form corresponding lactams using oxidizing agents like sodium chlorite.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and sodium chlorite. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

1-(2-Chloro-6-nitrophenyl)piperidine serves as a lead compound in drug development targeting various diseases. Its structural features allow for modifications that can enhance biological activity or create derivatives tailored for specific therapeutic applications. The compound has been investigated for its potential effects on cancer cells, showcasing promising cytotoxicity against various cancer cell lines .

Case Study: Anticancer Activity

Research has demonstrated that piperidine derivatives, including this compound, exhibit significant anticancer properties. In a study evaluating the cytotoxic effects of several piperidine derivatives, the chloro substitution on the phenyl ring was found to increase the cytotoxicity against melanoma and MCF7 breast cancer cell lines, indicating its potential as an anticancer agent .

The compound exhibits notable biological activities, primarily as a pharmacological agent. Its interactions with biological systems have been explored in various studies:

  • Antimicrobial Activity : The compound has shown varying degrees of microbial inhibition against both Gram-positive and Gram-negative bacteria . This suggests its potential utility in developing new antimicrobial agents.
  • Anti-inflammatory Properties : Studies indicate that piperidine derivatives can possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Comparison with Related Compounds

A comparative analysis of structurally similar compounds reveals unique properties that may influence their biological activities:

Compound NameStructure FeaturesUnique Properties
1-(4-Chlorophenyl)piperidineChlorine at para positionDifferent electronic properties affecting reactivity
1-(3-Nitrophenyl)piperidineNitro group at meta positionMay exhibit different biological activities
1-(2-Methylphenyl)piperidineMethyl substitution on phenyl ringAlters lipophilicity and biological activity
1-(2-Chloro-4-methylphenyl)piperidineAdditional methyl group on phenylPotentially different pharmacological profiles

This table highlights how modifications to the piperidine structure can lead to variations in activity and application.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-nitrophenyl)piperidine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the chloro group can undergo substitution reactions. These interactions can modulate biological pathways and processes, making the compound valuable in research.

Comparison with Similar Compounds

1-(2-Chloro-6-nitrophenyl)piperidine can be compared with other similar compounds such as:

    1-(2-Chloro-4-nitrophenyl)piperidine: Similar structure but with the nitro group in a different position.

    1-(2-Bromo-6-nitrophenyl)piperidine: Similar structure but with a bromo group instead of a chloro group.

    1-(2-Chloro-6-aminophenyl)piperidine: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific functional groups and their positions, which influence its reactivity and applications.

Biological Activity

1-(2-Chloro-6-nitrophenyl)piperidine is a compound of interest due to its diverse biological activities and potential applications in pharmacology. This article provides a comprehensive overview of its biological properties, including its antibacterial, antifungal, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a chloro and nitro group on the phenyl moiety. The structural formula is represented as follows:

C11H12ClN3O2\text{C}_{11}\text{H}_{12}\text{ClN}_3\text{O}_2

This structure contributes to its reactivity and interaction with biological systems.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. In vitro tests demonstrated significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.0195
Escherichia coli0.0048
Bacillus mycoides0.0098
Candida albicans0.039

These findings indicate that the compound exhibits potent antibacterial effects, particularly against E. coli and S. aureus, which are common pathogens associated with infections .

2. Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It was tested against several fungal strains, yielding MIC values that suggest moderate to good efficacy.

Fungal Strain MIC (µg/mL)
Candida albicans16.69
Fusarium oxysporum56.74

The compound's ability to inhibit fungal growth suggests potential therapeutic applications in treating fungal infections .

3. Anticancer Activity

Several studies have explored the anticancer potential of this compound derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and others.

In one study, derivatives of this compound were found to significantly inhibit cell proliferation with IC50 values ranging from 2.32 µM to 3.72 µM against MDA-MB-231 cells . The structure-activity relationship (SAR) indicates that modifications on the piperidine ring enhance anticancer activity, making it a candidate for further development as an anticancer agent .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various piperidine derivatives including this compound against multi-drug resistant strains of E. coli. The results demonstrated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness .

Case Study 2: Anticancer Properties

In another investigation focused on breast cancer treatment, researchers synthesized multiple analogs of this compound and assessed their cytotoxicity against MDA-MB-231 cells. The study concluded that specific substitutions on the phenyl ring significantly increased the potency of these compounds against cancer cells while reducing toxicity towards normal cells .

Q & A

Q. Basic: What are the common synthetic routes for 1-(2-Chloro-6-nitrophenyl)piperidine, and what factors influence reaction yields?

The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. For example, the chloro and nitro groups on the aromatic ring can facilitate substitution reactions under alkaline conditions. A common approach uses dichloromethane as a solvent with sodium hydroxide to deprotonate intermediates, as seen in analogous piperidine syntheses . Key factors affecting yields include:

  • Reagent purity : Impurities in starting materials (e.g., 2-chloro-6-nitroaniline) can lead to side reactions.
  • Temperature control : Excess heat may degrade nitro groups or promote unwanted cyclization.
  • Catalyst selection : Phase-transfer catalysts like tetrabutylammonium bromide can enhance reaction efficiency.
    Documented yields for similar compounds range from 60–85%, depending on optimization of these parameters .

Q. Basic: How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • ¹H/¹³C NMR : The nitro group’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns (e.g., aromatic protons at δ 7.8–8.2 ppm). Piperidine protons typically appear as multiplets between δ 1.5–3.0 ppm .
  • Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) should correspond to the molecular weight (C₁₁H₁₂ClN₂O₂, MW = 254.7 g/mol). Fragmentation patterns, such as loss of NO₂ (46 amu) or Cl (35 amu), confirm substituent positions .
  • Cross-validation : Compare experimental data with NIST reference spectra for accuracy .

Q. Advanced: What strategies optimize substitution reactions of the chloro group in this compound?

The chloro group’s reactivity can be leveraged for further functionalization:

  • Nucleophilic substitution : Replace Cl with amines or alkoxides using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C).
  • Metal-catalyzed coupling : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) .
  • Electronic effects : The nitro group’s meta-directing nature influences regioselectivity. Computational DFT studies can predict reactive sites .

Q. Advanced: How can factorial design optimize reaction parameters for synthesizing this compound?

Factorial design systematically evaluates variables like temperature, solvent ratio, and catalyst loading. For example:

  • Two-level design : Test high/low temperatures (60°C vs. 100°C) and solvent ratios (DCM:MeOH = 3:1 vs. 1:1).
  • Response surface methodology (RSM) : Model interactions between variables to maximize yield .
    Documented optimizations for similar compounds improved yields by 20–25% through such approaches .

Q. Basic: What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhaling vapors; nitro compounds may release toxic NOx gases under heat .
  • Storage : Keep in airtight containers away from light and moisture to prevent decomposition .

Q. Advanced: How do nitro group electronic effects influence the compound’s reactivity?

The nitro group’s strong electron-withdrawing nature:

  • Deactivates the aromatic ring , reducing electrophilic substitution but enhancing nucleophilic attack at the chloro position.
  • Stabilizes intermediates via resonance, as seen in Hammett σ⁺ values (σ⁺ for NO₂ ≈ 1.25). Computational studies (e.g., Mulliken charges) can quantify these effects .

Q. Advanced: How can in vitro assays evaluate the biological activity of derivatives?

  • Enzyme inhibition : Test derivatives against kinases or cytochrome P450 isoforms using fluorometric assays (e.g., NADPH depletion rates).
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for targets like serotonin receptors.
  • Dose-response curves : IC₅₀ values for cytotoxicity (e.g., MTT assay) ensure therapeutic windows .

Properties

IUPAC Name

1-(2-chloro-6-nitrophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-9-5-4-6-10(14(15)16)11(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRSUFPYKBRXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a flask containing 2,3-dichloronitrobenzene (387 mg, 2.01 mmol) was added 3 mL of piperidine, and the result was heated to 80° C. overnight. The reaction was diluted with EtOAc (30 mL), washed with water (2×30 mL), dried (Na2SO4) and concentrated in vacuo. Purification by preparative tlc (20% EtOAc-hexane) yielded 320 mg (66%) of the title compound as a yellow solid. 1H-NMR (CDCl3; 400 MHz): δ 7.56-7.50 (m, 2H), 7.04 (t, 1H, J=8.1 Hz), 3.04 (br s, 4H), 1.69 (br s, 4H), 1.59 (br s obscured by water, 2H).
Quantity
387 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
66%

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